molecular formula C13H21NO B13519557 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol

1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol

Cat. No.: B13519557
M. Wt: 207.31 g/mol
InChI Key: QSVMSFDRUOZYHE-UHFFFAOYSA-N
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Description

1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a propanol backbone. The presence of a tert-butyl group attached to the phenyl ring adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(tert-butyl)acetophenone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can then be aminated using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction and amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3)

Major Products Formed

    Oxidation: 4-(tert-butyl)acetophenone

    Reduction: 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-amino-2-(4-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-12(2,3)10-5-7-11(8-6-10)13(4,15)9-14/h5-8,15H,9,14H2,1-4H3

InChI Key

QSVMSFDRUOZYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(CN)O

Origin of Product

United States

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